molecular formula C6H13N3O2S B12667673 (S)-3-(((Acetylamino)methyl)thio)-2-aminopropionamide CAS No. 85909-35-9

(S)-3-(((Acetylamino)methyl)thio)-2-aminopropionamide

Cat. No.: B12667673
CAS No.: 85909-35-9
M. Wt: 191.25 g/mol
InChI Key: XQQFETKFPSFQAX-RXMQYKEDSA-N
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Description

(S)-3-(((Acetylamino)methyl)thio)-2-aminopropionamide is an organic compound characterized by the presence of an acetylamino group, a thioether linkage, and an aminopropionamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-(((Acetylamino)methyl)thio)-2-aminopropionamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and reaction monitoring can enhance efficiency and safety .

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of (S)-3-(((Acetylamino)methyl)thio)-2-aminopropionamide involves its interaction with specific molecular targets, such as enzymes or receptors. The acetylamino group can form hydrogen bonds with active site residues, while the thioether linkage may participate in hydrophobic interactions. These interactions can modulate the activity of the target protein, leading to the desired biological effect .

Properties

CAS No.

85909-35-9

Molecular Formula

C6H13N3O2S

Molecular Weight

191.25 g/mol

IUPAC Name

(2S)-3-(acetamidomethylsulfanyl)-2-aminopropanamide

InChI

InChI=1S/C6H13N3O2S/c1-4(10)9-3-12-2-5(7)6(8)11/h5H,2-3,7H2,1H3,(H2,8,11)(H,9,10)/t5-/m1/s1

InChI Key

XQQFETKFPSFQAX-RXMQYKEDSA-N

Isomeric SMILES

CC(=O)NCSC[C@H](C(=O)N)N

Canonical SMILES

CC(=O)NCSCC(C(=O)N)N

Origin of Product

United States

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